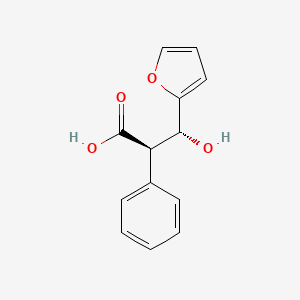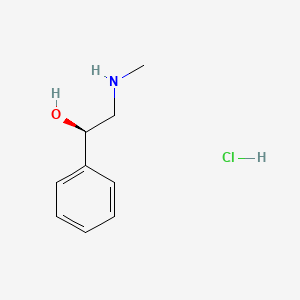
Halostachine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Several syntheses of racemic N-methylphenylethanolamine have been published. One classical methodology starts from acetophenone. The methyl group of acetophenone is brominated with bromine to give α-bromoacetophenone, which is then reacted with N-methylbenzylamine to give an amino-ketone. The amino-ketone is reduced with lithium aluminium hydride to the corresponding amino-alcohol, and the N-benzyl group is finally removed by catalytic hydrogenation using a palladium on charcoal catalyst .
Industrial Production Methods: A common industrial synthetic method involves reacting octane with phenylacetaldehyde to give 4-[(1S)-1-methylbutyl] phenylacetaldehyde, which is then subjected to dehydration and reduction to yield halostachine .
Chemical Reactions Analysis
Types of Reactions: Halostachine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to different amines or alcohols.
Substitution: It can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like halogens or alkylating agents are used under various conditions.
Major Products: The major products formed from these reactions include different amines, alcohols, ketones, and substituted phenethylamines .
Scientific Research Applications
Halostachine hydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: Studies have indicated its presence in rat brain, suggesting potential roles in neurotransmission.
Industry: It is included in certain over-the-counter dietary supplements for its stimulant properties.
Mechanism of Action
Halostachine hydrochloride functions similarly to ephedrine by stimulating cAMP accumulation through beta agonism. This mechanism involves the activation of beta-adrenergic receptors, leading to increased levels of cyclic AMP (cAMP), which in turn promotes lipolysis and enhances fat burning . Despite being less effective than adrenaline, it holds promise as a supplement for weight management .
Comparison with Similar Compounds
Phenylethanolamine: A parent biogenic amine related to halostachine.
Synephrine: An adrenergic drug with similar stimulant properties.
Ephedrine: An alkaloid with comparable pharmacological effects.
Uniqueness: Halostachine hydrochloride is unique due to its partial β2-agonist activity, which makes it less potent than adrenaline but still effective in promoting fat loss . Its structural similarity to other phenethylamines and catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine further highlights its potential in various applications .
Properties
CAS No. |
142467-20-7 |
|---|---|
Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.66 g/mol |
IUPAC Name |
(1R)-2-(methylamino)-1-phenylethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-10-7-9(11)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H/t9-;/m0./s1 |
InChI Key |
NPUGYWPZOLONFA-FVGYRXGTSA-N |
Isomeric SMILES |
CNC[C@@H](C1=CC=CC=C1)O.Cl |
Canonical SMILES |
CNCC(C1=CC=CC=C1)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


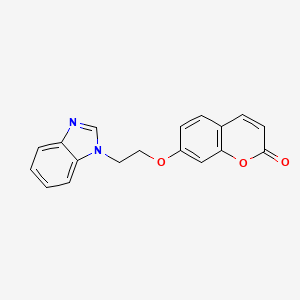
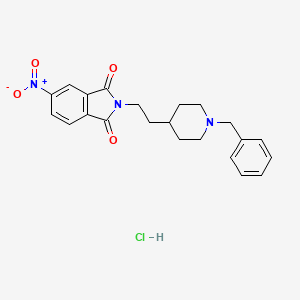

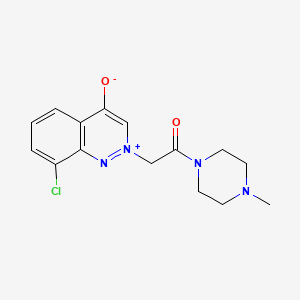
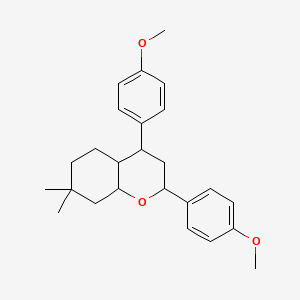


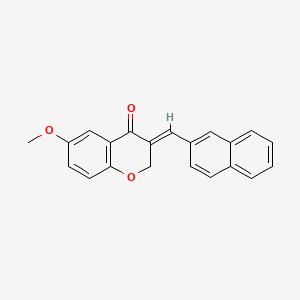
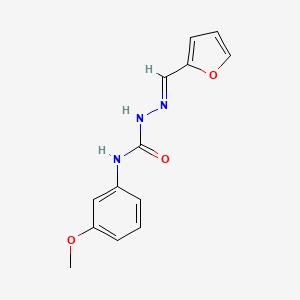
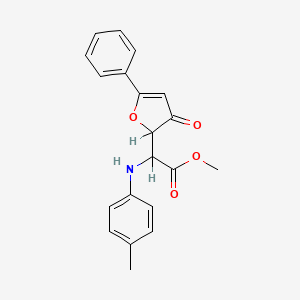
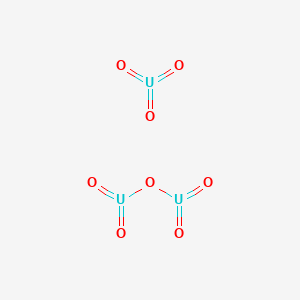
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)

